![molecular formula C12H18ClN B1511067 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 4071-22-1](/img/structure/B1511067.png)
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent used in the synthesis of tetrahydroquinoline sensitizers for dye-sensitized solar cells . It is also used in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers, which are used as photoantimicrobial agents .
Molecular Structure Analysis
The molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is represented by the InChI code1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
. This indicates that the molecule consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom. Chemical Reactions Analysis
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is used as a reagent in the synthesis of tetrahydroquinoline sensitizers for dye-sensitized solar cells . It is also used in the preparation of tetra- and pentacyclic derivatives of phenothiazinium photosensitizers .Physical And Chemical Properties Analysis
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline has a molecular weight of 175.27 . It is a liquid at room temperature . The hydrochloride form of this compound, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, has a molecular weight of 211.73 and is a solid at room temperature .Scientific Research Applications
Neuroscience
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: has shown promise in neuroscience research, particularly in neuroprotection. Studies suggest that quinoline derivatives can function as powerful antioxidants against oxidative damage, which is crucial in combating neurodegenerative diseases like Parkinsonism . The compound’s potential to inhibit copper oxidation in β-amyloid fibrils also opens avenues for Alzheimer’s disease therapy development .
Pharmacology
In pharmacology, this compound’s antioxidant properties are being explored for therapeutic applications. Its ability to alleviate oxidative stress makes it a candidate for developing treatments for conditions caused by oxidative damage . Additionally, its metal chelating properties could be leveraged in creating drugs that target metal-induced aggregation in neurological disorders .
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the synthesis of more complex molecules. Its reactivity and the presence of a quinoline moiety make it a valuable intermediate in constructing pharmacologically active compounds or other organic materials .
Safety and Hazards
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause eye irritation . The hydrochloride form of this compound has been assigned the same pictogram, with additional hazard statements indicating that it may cause skin and respiratory irritation .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which this compound is a part of, have the potential to function as powerful antioxidants .
Mode of Action
It is suggested that it may interact with peroxy radicals and also with oxygen and peroxides . This interaction could potentially lead to the conversion of the compound to a corresponding quinone-imine .
Biochemical Pathways
It is suggested that its antioxidant properties could play a role in neuroprotection against oxidative damage .
Result of Action
Its potential antioxidant properties suggest it could be significantly helpful in neuroprotection against oxidative damage .
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry, room temperature conditions for optimal stability .
properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-7,9,13H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPKSDQJKYSOPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743839 | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
4071-22-1 | |
Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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